4-Formyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid ethyl ester
Overview
Description
4-Formyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid ethyl ester is a useful research compound. Its molecular formula is C10H13NO3 and its molecular weight is 195.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 13665. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It is known that the compound can be used in the synthesis of various azomethines (schiff bases) , which have a wide range of biological activities .
Mode of Action
The compound interacts with various aromatic amines and 5-amino-3-(4-bromo-phenyl(tolyl))-1H-pyrazole to form new azomethines as Schiff bases . The structure and E-configuration of the azomethine fragment were detected by the methods of 1H NMR spectroscopy and X-ray analysis .
Biochemical Pathways
The compound’s reaction with thioglycolic acid leads to the formation of ethyl 3,5-dimethyl-4-(5-oxo-1,3-oxathiolan-2-yl)-1h-pyrrole-2-carboxylate .
Result of Action
The obtained azomethines were found to be effective only against Gram-positive bacteria . In particular, ethyl 4-{(E)-[(4-chlorophenyl)imino]-methyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate exhibited the highest antibacterial activity .
Action Environment
The reaction of the compound with thioglycolic acid in different solvents (toluene, dmf, or acoh) at reflux, with or without the addition of zncl2, as well as under microwave irradiation, had an unusual pathway .
Biochemical Analysis
Biochemical Properties
4-Formyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid ethyl ester plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It is known to participate in reactions involving aldehyde and carboxylic acid functional groups. The compound can form Schiff bases with amines, which are important intermediates in various biochemical pathways . Additionally, it may interact with enzymes that catalyze oxidation-reduction reactions, influencing the overall metabolic processes.
Cellular Effects
The effects of this compound on cells include alterations in cell signaling pathways, gene expression, and cellular metabolism. This compound can modulate the activity of key signaling molecules, leading to changes in cellular responses. For example, it may affect the expression of genes involved in oxidative stress responses, thereby influencing the cell’s ability to manage reactive oxygen species . Furthermore, its impact on cellular metabolism can result in shifts in energy production and utilization.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to enzyme inhibition or activation . This compound may also influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is known to be relatively stable under standard laboratory conditions, but prolonged exposure to light or heat may lead to degradation . Long-term studies have shown that its effects on cellular function can persist, with potential cumulative impacts on cell viability and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing cellular resilience to oxidative stress . At higher doses, it can become toxic, leading to adverse effects such as cell death or organ damage. Threshold effects have been observed, indicating that there is a critical concentration above which the compound’s toxicity significantly increases.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as aldehyde dehydrogenases and carboxylesterases, which facilitate its conversion to other metabolites . These interactions can affect metabolic flux and the levels of various metabolites within the cell, potentially influencing overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions help to localize the compound to particular cellular compartments, where it can exert its biochemical effects. The compound’s distribution is also influenced by its physicochemical properties, such as solubility and membrane permeability.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is often found in the cytoplasm and can be directed to specific organelles through targeting signals or post-translational modifications . This localization allows the compound to interact with organelle-specific enzymes and proteins, thereby modulating their activity and influencing cellular processes.
Properties
IUPAC Name |
ethyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-4-14-10(13)9-6(2)8(5-12)7(3)11-9/h5,11H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLJUICOFPKFFGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N1)C)C=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20176418 | |
Record name | 4-Formyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20176418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2199-64-6 | |
Record name | Ethyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2199-64-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Formyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002199646 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2199-64-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13665 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Formyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20176418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 3,5-dimethyl-4-formyl-1H-pyrrole-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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